molecular formula C7H9N3O B3178437 6-(Methylamino)nicotinamide CAS No. 56501-11-2

6-(Methylamino)nicotinamide

Cat. No. B3178437
CAS RN: 56501-11-2
M. Wt: 151.17 g/mol
InChI Key: HDWPOVNHZLSOTE-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. It has been used in the development of a prodrug strategy designed to enhance the cellular activity of a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including 6-(Methylamino)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS for characterization . A prodrug strategy has been reported where the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor are temporarily protected .


Molecular Structure Analysis

The molecular structure of 6-(Methylamino)nicotinamide consists of a nicotinamide core with a methylamino group attached .


Chemical Reactions Analysis

The prodrug strategy for 6-(Methylamino)nicotinamide involves the modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group .

Scientific Research Applications

Antileukemic Effect

6-(Methylamino)nicotinamide, among other nicotinamide analogs, was evaluated for its ability to inhibit poly(adenosine diphosphoribose) polymerase in L1210 leukemia cells. It potentiated the cytocidal effect of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent, in culture and in vivo. This potentiation was more effective than that of other nicotinamide analogs, demonstrating a synergistic increase in lifespan and, in some cases, leading to long-term disease-free survivors (Berger, Catino, & Vietti, 1982).

Enzyme Inhibition

6-Aminonicotinamide (6AN), a variant of 6-(Methylamino)nicotinamide, can replace the nicotinamide moiety of pyridine nucleotides in various biochemical reactions. It has been implicated in embryotoxic effects and central nervous system lesions in adult animals. This research suggests a potential for studying the impairment of specific biochemical pathways, especially in the context of enzymatic reactions and metabolic pathways (Köhler, Barrach, & Neubert, 1970).

Teratogenic Effects in Chick Embryos

Research on nicotinamide analogs, including 6-(Methylamino)nicotinamide, has shown teratogenic (causing developmental malformations) and antiteratogenic effects in chick embryos. These analogs, especially those with an amino group at the 6-position of the pyridine ring, showed growth retardation and other developmental abnormalities. These findings have implications for understanding the teratogenic effects of similar compounds (Uyeki, Doull, Cheng, & Misawa, 1982).

Antitumor Activity

6-(Methylamino)nicotinamide demonstrated strong antitumor activity against mammary Adenocarcinoma 755 in mice. This effect was notably reversed by the administration of nicotinamide. The differential effects of 6-(Methylamino)nicotinamide and other nicotinamide antagonists on various tissues suggest a new class of compounds for potential cancer treatment (Shapiro, Dietrich, & Shils, 1957).

Enzymatic Detoxification

The enzyme nicotinamide methyltransferase, which acts on nicotinamide and its analogs, might also play a role in detoxifying various alkaloids. 6-(Methylamino)nicotinamide and related compounds could potentially influence this detoxification process, either enhancing or reducing the toxicities of certain substrates (Alston & Abeles, 1988).

Safety And Hazards

The safety data sheet for 6-(Methylamino)nicotinamide suggests that it should be handled with care to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

6-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWPOVNHZLSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Gao, MJ Van Haren, EE Moret… - Journal of medicinal …, 2019 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to form N-methylnicotinamide. Overexpression of NNMT is associated with a variety of diseases, …
Number of citations: 58 pubs.acs.org
MJ Van Haren, Y Zhang, V Thijssen, N Buijs… - RSC Chemical …, 2021 - pubs.rsc.org
… 3 Cellular activity of cyclic peptides 4 and 13 and small molecule reference compound 6-methylamino-nicotinamide (6-MANA) against A549 lung carcinoma cells (left) and human aortic …
Number of citations: 26 pubs.rsc.org
MJ van Haren, Y Gao, N Buijs, R Campagna, D Sartini… - Biomolecules, 2021 - mdpi.com
… The results of these assays revealed that neither the reference NNMT inhibitor 6-methylamino-nicotinamide (6-MANA), nor prodrugs 12e or 14e or the parent GYZ-319, showed any …
Number of citations: 19 www.mdpi.com
MJ van Haren, Y Zhang, V Thijssen, N Buijs, Y Gao… - scholarlypublications …
… The recently published small molecule nicotinamide analogue 6-methylamino-nicotinamide (6-MANA), with a reported IC50 value of 588 Æ 75 nM, was included as a reference …
Y Zhang - 2022 - scholarlypublications …
Protein methyltransferases (PMTs) are responsible for the methylation of amino acid residues in a number of proteins including histones. PMTs that act on histones are in turn highly …
DR Goldberg, MH Hao, KC Qian… - Journal of medicinal …, 2007 - ACS Publications
… N-[2-(5-tert-Butyl-3-methanesulfonylamino-2-methoxy-phenylcarbamoyl)-benzo[b]thiophen-7-yl]-6-methylamino-nicotinamide (12): Prepared as described above (30%, off-white solid). …
Number of citations: 35 pubs.acs.org

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